2-(1-Ethynylcyclopentyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethynylcyclopentyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-12(8-4-5-9-12)11-7-3-6-10-13-11/h1,3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIQCQYQHLRQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700767 | |
| Record name | 2-(1-Ethynylcyclopentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-03-0 | |
| Record name | 2-(1-Ethynylcyclopentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1 Ethynylcyclopentyl Pyridine and Analogous Structures
Strategies for Pyridine (B92270) Ring Construction
The formation of the pyridine ring is a foundational aspect of synthesizing 2-substituted pyridines. Over the years, a plethora of methods have been developed, ranging from historical name reactions to modern transition-metal-catalyzed processes.
Classical Pyridine Syntheses Applicable to 2-Substituted Pyridines
Several classical methods, while established for decades, remain relevant for the synthesis of certain pyridine derivatives.
Hantzsch Dihydropyridine (B1217469) Synthesis: This multi-component reaction, first reported by Arthur Rudolf Hantzsch in 1881, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. googleapis.com The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. googleapis.com While versatile, this method has drawbacks such as potentially harsh reaction conditions and long reaction times. googleapis.com For the synthesis of a 2-substituted pyridine, appropriate precursors would need to be selected to ensure the desired substitution pattern.
Kröhnke Pyridine Synthesis: Discovered by Fritz Kröhnke, this method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. sioc-journal.cn This approach has proven suitable for preparing a wide array of mono-, di-, tri-, and tetra-substituted pyridines. sioc-journal.cn
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes and ammonia or their derivatives. lookchem.com It is one of the earliest methods for pyridine synthesis and proceeds through the formation of an imine followed by cyclization and aromatization. lookchem.com
Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to trisubstituted pyridines from stabilized enamines and ethynyl (B1212043) carbonyl compounds. beilstein-journals.org The reaction proceeds in two steps: a Michael addition followed by a cyclodehydration under high temperature. beilstein-journals.org More recent modifications allow for a one-step process using a Brønsted acid catalyst. beilstein-journals.org
| Classical Synthesis | Reactants | Key Features |
| Hantzsch | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate requiring oxidation. googleapis.com |
| Kröhnke | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Versatile for various substitution patterns. sioc-journal.cn |
| Chichibabin | Aldehydes, Ammonia | One of the earliest condensation methods. lookchem.com |
| Bohlmann-Rahtz | Stabilized enamines, Ethynyl carbonyl compounds | Provides regiocontrolled trisubstituted pyridines. beilstein-journals.org |
Modern Approaches to Pyridine Ring Formation
Contemporary organic synthesis has introduced more efficient and selective methods for constructing the pyridine ring, often utilizing transition metal catalysts.
Transition Metal-Catalyzed Cyclizations: Catalysts based on metals like palladium, copper, and rhodium have enabled the development of highly efficient pyridine syntheses. lookchem.comnih.gov These reactions often involve the cyclization of nitriles and alkynes, offering improved yields and selectivity compared to classical methods. lookchem.com For instance, rhodium-catalyzed C-H activation provides a pathway to highly substituted pyridines from α,β-unsaturated imines and alkynes. osti.gov
[4+2] Cycloaddition Reactions: The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for forming six-membered heterocyclic rings. In the context of pyridine synthesis, this can involve the reaction of 1-azadienes with alkynes. osti.gov Ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes also provides a route to highly substituted pyridines. ijpsonline.com
Ring Expansion Reactions: A novel approach involves the ring expansion of 2-allyl-2H-azirines, promoted by a base like DBU, to afford 1-azatrienes which then undergo in-situ electrocyclization to form pyridines. organic-chemistry.org
Synthesis from N-Vinyl and N-Aryl Amides: A single-step conversion of N-vinyl or N-aryl amides to pyridines can be achieved using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) as activating agents, followed by the addition of a π-nucleophile like an alkyne. organic-chemistry.org
| Modern Synthesis | Key Reactants/Catalysts | Core Principle |
| Transition Metal-Catalyzed Cyclization | Nitriles, Alkynes, Pd/Cu/Rh catalysts | Efficient and selective ring formation. lookchem.comnih.govosti.gov |
| [4+2] Cycloaddition | 1-Azadienes, Alkynes | Hetero-Diels-Alder reaction for ring construction. osti.gov |
| Ring Expansion | 2-Allyl-2H-azirines, Base | Base-promoted rearrangement and electrocyclization. organic-chemistry.org |
| From Amides | N-Vinyl/N-Aryl amides, Activating agents, Alkynes | Direct conversion of amides to pyridines. organic-chemistry.org |
Introduction of the 1-Ethynylcyclopentyl Moiety
The second critical phase of the synthesis is the introduction of the 1-ethynylcyclopentyl group. This can be achieved by first preparing a suitable precursor of this moiety, followed by its attachment to the pyridine ring.
Synthesis of 1-Ethynylcyclopentyl Precursors
The primary precursor for the 1-ethynylcyclopentyl group is 1-ethynylcyclopentanol (B96918) . This tertiary alcohol is readily synthesized through the reaction of cyclopentanone (B42830) with an acetylide nucleophile. The acetylide can be generated from acetylene (B1199291) gas in the presence of a strong base like sodium amide, or more conveniently from a protected acetylene equivalent followed by deprotection.
From 1-ethynylcyclopentanol, other useful precursors can be prepared. For instance, reaction with a halogenating agent can yield 1-ethynylcyclopentyl halides (e.g., chloride or bromide), which are reactive partners in certain coupling reactions.
Coupling Strategies for Alkynes to Pyridine Scaffolds
Once a suitable 1-ethynylcyclopentyl precursor is in hand, it can be attached to a pre-formed pyridine ring, typically a halopyridine.
Sonogashira Coupling: This is a widely used and highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.org For the synthesis of 2-(1-ethynylcyclopentyl)pyridine, this would involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) with 1-ethynylcyclopentanol or a silylated derivative. The reactivity of the halide is generally I > Br > Cl. wikipedia.org
Coupling via Grignard Reagents: An alternative strategy involves the reaction of a pyridine N-oxide with a Grignard reagent. nih.govorganic-chemistry.org For example, 1-ethynylcyclopentylmagnesium bromide, prepared from the corresponding halide, could be reacted with pyridine N-oxide. Subsequent treatment with acetic anhydride would lead to the 2-substituted pyridine. nih.govorganic-chemistry.org This method offers a transition-metal-free approach. organic-chemistry.org
| Coupling Strategy | Pyridine Precursor | Alkyne Precursor | Catalyst/Reagents |
| Sonogashira Coupling | 2-Halopyridine (I, Br) | 1-Ethynylcyclopentanol | Pd(0) catalyst, Cu(I) co-catalyst, Base libretexts.org |
| Grignard Reaction | Pyridine N-oxide | 1-Ethynylcyclopentylmagnesium halide | Acetic anhydride nih.govorganic-chemistry.org |
Convergent and Divergent Synthetic Routes
Divergent Synthesis: In a divergent approach, a common intermediate is used to create a library of related compounds. For the target molecule, a divergent synthesis would typically involve first synthesizing a functionalized pyridine ring, such as 2-bromopyridine. This common intermediate could then be subjected to various coupling reactions to introduce a range of different substituents at the 2-position, one of which would be the 1-ethynylcyclopentyl group via a Sonogashira coupling. This strategy is efficient when multiple analogs are desired from a single precursor.
Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more complex fragments that are then combined late in the synthetic sequence to form the final product. nih.gov For this compound, a convergent route might involve the synthesis of a more complex alkyne fragment that already contains a latent part of the pyridine ring. For example, one could envision a scenario where a derivative of 1-ethynylcyclopentanol is elaborated into a larger fragment that then undergoes a ring-closing reaction to form the pyridine ring in the final steps. Another convergent approach could be the construction of the pyridine ring from precursors that already contain the cyclopentyl moiety, for instance, using a cyclopentanone derivative in a multi-component reaction that forms the pyridine ring. nih.gov
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that introduces key functional groups onto complex molecular scaffolds at the final steps of a synthetic sequence. unimi.it This approach avoids the need for a complete de novo synthesis to create analogs and can be used to explore structure-activity relationships. unimi.it For pyridine-containing molecules, LSF often targets the C-H bonds of the pyridine ring.
Several LSF strategies are applicable to the synthesis of pyridine derivatives:
C-H Borylation: The meta-position of the pyridine ring can be selectively functionalized through iridium-catalyzed C-H borylation. This method provides a versatile handle, as the resulting boronic ester can be converted into various other functional groups. unimi.it
Radical Additions (Minisci-type Reactions): The Minisci reaction and its variants enable the introduction of carbon-centered radicals to the pyridine ring, typically at the C2 and C4 positions, which are electron-deficient. unimi.itnih.gov Activating the pyridine nitrogen can alter this regioselectivity. nih.gov
Fluorination and Nucleophilic Aromatic Substitution (SNAr): A tandem sequence involving C-H fluorination at the 2-position of the pyridine ring, followed by SNAr, allows for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.govberkeley.edu This two-step process effectively functionalizes the pyridine core at a late stage. nih.govberkeley.edu
Halogenation via Ring-Opening/Closing: A one-pot procedure for halogenating the 3-position of pyridines has been developed that proceeds through a ring-opening, halogenation, and ring-closing sequence, offering a way to install a versatile functional group under mild conditions. nih.gov
While not explicitly documented for this compound itself, these LSF principles could theoretically be applied to introduce substituents to the pyridine ring after the ethynylcyclopentyl group has been installed.
Cascade and One-Pot Reaction Sequences
Cascade and one-pot reactions offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates.
Multi-component Reactions: A novel method for creating highly functionalized bipyrimidine derivatives involves a one-pot, three-component cascade reaction of 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org This demonstrates the power of cascade reactions to build complex heterocyclic systems in a single step. rsc.org
Annulation of 1,3-Enynes: Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides provides a route to substituted pyridines. beilstein-journals.orgd-nb.info For instance, silver-mediated intramolecular annulation of these substrates can yield 3,6-disubstituted pyridines. beilstein-journals.orgd-nb.info
Synthesis from N-propargylamines: A facile [4+2] annulation of azadienes, generated in situ from N-propargylamines and active methylene (B1212753) compounds, yields structurally diverse 2-pyridones. organic-chemistry.org Similarly, trapping intermediates formed from the cyclization of N-propargyl enaminones can produce 2-alkoxypyridines. organic-chemistry.org
One-Pot Synthesis of Dihydropyridine Carboxylic Acids: A one-pot method has been developed for the synthesis of dihydropyridine carboxylic acids starting from 3-((trimethylsilyl)ethynyl)pyridines. documentsdelivered.comresearchgate.net
These methodologies highlight the potential for constructing the this compound framework or its analogs through convergent and highly efficient reaction pathways.
Catalytic Systems in the Synthesis of Ethynyl-Substituted Pyridines
Catalysis is central to the modern synthesis of ethynyl-substituted pyridines, enabling the crucial carbon-carbon bond formation between the pyridine ring and the ethynyl moiety with high efficiency and selectivity.
Transition-Metal Catalysis in Carbon-Carbon Bond Formation
Transition-metal catalysis is the most prevalent and powerful method for synthesizing aryl-alkyne bonds.
Palladium/Copper-Catalyzed Cross-Coupling (Sonogashira Coupling): The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of 2-ethynylpyridines. This reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with a terminal alkyne, such as 1-ethynylcyclopentane, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.org A variety of palladium catalysts, such as PdCl2(PPh3)2 and PdCl2(NCMe)2, have been successfully employed. rsc.orgrsc.orgrsc.org The presence of the Cu(I) co-catalyst is often crucial for achieving high yields. rsc.orgrsc.org
| Catalyst System | Substrates | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| PdCl2(PPh3)2 / CuI | 2-Bromopyridine, Phenylacetylene | Diisopropylamine / DMF | Room Temp, 1 hr | 97% | rsc.org |
| PdCl2(NCMe)2 / CuI | Cp(CO)2FeI, 2-Ethynylpyridine (B158538) | DBU / THF | 60 °C, 30 min | 96% | rsc.orgrsc.org |
| Pd(II) / CuI | Cp(CO)2FeI, Ethynylpyridines | Amine Solvent | Room Temp, 20 min | 67-96% | rsc.orgrsc.org |
Other Transition Metals: While palladium is dominant, other transition metals can also catalyze C-C bond formation.
Rhodium: Rhodium catalysts have been used in intramolecular hydroacylation reactions to synthesize cyclopentanones. lycoming.edu
Iron: Iron-catalyzed cyclization of ketoxime carboxylates has been used to produce quinolines. mdpi.com
Nickel: Nickel-catalyzed [4+2]-cycloaddition of 3-azetidinones with 1,3-enynes has been reported for the synthesis of substituted pyridines. d-nb.info
These transition-metal-catalyzed methods provide reliable and versatile routes to the target compounds, with the Sonogashira coupling being the most direct and widely used approach for linking a terminal alkyne to a pyridine ring.
Metal-Free Synthetic Methodologies
While less common than metal-catalyzed approaches, several metal-free methods for the synthesis and modification of ethynyl-pyridines have been developed, offering alternatives that avoid the cost and potential toxicity of transition metals.
Hydrohalogenation via Pyridinium (B92312) Salt Formation: 2-Ethynylpyridines can react with hydrochloric acid to form a pyridinium salt. This enhances the electrophilicity of the ethynyl group, facilitating a nucleophilic attack by the chloride counter-anion to yield 2-(2-chloroethenyl)pyridine without a metal catalyst. acs.org
BF3-Mediated Cross-Coupling: A transition-metal-free direct alkynylation of pyridines at the C2 position has been achieved using alkynyllithium reagents mediated by boron trifluoride (BF3). acs.org
Spontaneous Polymerization: While not a method for synthesizing the monomer, 2-ethynylpyridine can undergo spontaneous polymerization when treated with agents like alkyl halides or phosphorus oxychloride, indicating the inherent reactivity of the molecule that can be harnessed in synthesis. researchgate.netscispace.com
Base-Catalyzed Condensation: The condensation of α,β-unsaturated aldehydes with propargylamine (B41283), catalyzed by a simple base like sodium bicarbonate (NaHCO3), can furnish multisubstituted pyridines in a metal-free process. nih.gov
These methods provide valuable, complementary strategies for the synthesis of ethynyl-substituted pyridines, with some offering unique reactivity and advantages in specific contexts.
Chemical Reactivity and Transformation Pathways of 2 1 Ethynylcyclopentyl Pyridine
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgwikipedia.org Conversely, it is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.comquora.com The presence of the 1-ethynylcyclopentyl group at the C2 position introduces significant steric and electronic influences on the ring's reactivity.
Electrophilic Aromatic Substitution Reactions
Pyridine undergoes electrophilic aromatic substitution (EAS) under forcing conditions, with the electrophile typically adding to the C3 or C5 position. quimicaorganica.orgquora.com This regioselectivity is due to the greater stability of the resulting cationic intermediate (sigma complex), which avoids placing a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com For 2-(1-ethynylcyclopentyl)pyridine, substitution is expected to occur predominantly at the C5 position, as the C3 position is more sterically hindered by the adjacent cyclopentyl group.
Common EAS reactions and their predicted outcomes are summarized below.
| Reaction | Reagent/Conditions | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄, heat | 2-(1-Ethynylcyclopentyl)-5-nitropyridine |
| Sulfonation | SO₃ / H₂SO₄ (oleum), heat | This compound-5-sulfonic acid |
| Bromination | Br₂ at high temperature | 5-Bromo-2-(1-ethynylcyclopentyl)pyridine |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) on the pyridine ring is facilitated by the electron-deficient nature of the ring and occurs preferentially at the C2, C4, and C6 positions. chemistry-online.com In this compound, the C2 position is blocked. Therefore, nucleophilic attack would target the C4 and C6 positions, provided a suitable leaving group is present.
A classic example of NAS on pyridines is the Chichibabin reaction, which introduces an amino group. chemistry-online.com In this case, reaction with sodium amide (NaNH₂) would likely yield a mixture of 4-amino and 6-amino products, with the formation of the 6-amino isomer being sterically hindered by the adjacent substituent.
| Reaction | Reagent/Conditions | Predicted Major Product(s) |
| Amination (Chichibabin) | NaNH₂, liquid NH₃ | 6-Amino-2-(1-ethynylcyclopentyl)pyridine and 4-Amino-2-(1-ethynylcyclopentyl)pyridine |
| Hydroxylation | KOH, 300 °C | 2-(1-Ethynylcyclopentyl)pyridin-6(1H)-one and 2-(1-Ethynylcyclopentyl)pyridin-4(1H)-one |
Table 2: Predicted Outcomes of Nucleophilic Aromatic Substitution Reactions.
Oxidation Reactions, Including N-Oxide Formation
The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, most commonly forming a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide is a versatile intermediate. The N-oxide group increases the electron density at the C2 and C4 positions, making the ring more susceptible to electrophilic attack at C4 and facilitating nucleophilic substitution at C2 and C6. organic-chemistry.orgorganic-chemistry.org Oxidation of this compound is expected to proceed readily to form this compound 1-oxide.
| Reaction | Reagent | Product |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound 1-oxide |
Table 3: N-Oxidation of this compound.
Reduction Chemistry of the Pyridine Ring
The pyridine ring can be reduced to either a dihydropyridine (B1217469) or a fully saturated piperidine (B6355638) ring, depending on the reaction conditions. acs.org Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel typically leads to the complete reduction to the corresponding piperidine derivative.
Partial reduction to a dihydropyridine can be achieved using methods like the Birch reduction (dissolving metals, e.g., Na in liquid NH₃) or with specific hydride reagents. acs.orgnih.gov For N-substituted pyridinium (B92312) salts, reduction with sodium borohydride (B1222165) often yields 1,2-dihydropyridines. nih.gov
| Reaction | Reagent/Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-(1-Ethynylcyclopentyl)piperidine |
| Dissolving Metal Reduction | Na, NH₃ (l), EtOH | 2-(1-Ethynylcyclopentyl)-1,4-dihydropyridine |
Table 4: Reduction Products of the Pyridine Nucleus.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, the nitrogen atom of the pyridine ring acts as a nucleophile and readily reacts with alkylating and acylating agents. wikipedia.org Reaction with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) yields the corresponding N-alkyl or N-acyl pyridinium salts. nih.govscripps.edu These pyridinium salts are highly activated towards nucleophilic attack on the ring.
| Reaction | Reagent | Product |
| N-Alkylation | CH₃I | 1-Methyl-2-(1-ethynylcyclopentyl)pyridin-1-ium iodide |
| N-Acylation | CH₃COCl | 1-Acetyl-2-(1-ethynylcyclopentyl)pyridin-1-ium chloride |
Table 5: N-Alkylation and N-Acylation Reactions.
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne (ethynyl group) is a highly versatile functional group capable of participating in a wide array of chemical transformations.
Key reactions of the ethynyl group include:
Addition Reactions : The triple bond can undergo addition reactions with various reagents. For instance, hydrohalogenation with HBr follows Markovnikov's rule, adding the bromine atom to the more substituted carbon of the resulting vinyl halide. lumenlearning.comlibretexts.org Halogenation with Br₂ leads to the formation of a di- or tetra-bromo adduct.
Deprotonation and C-C Bond Formation : The terminal proton on the alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile known as an acetylide. This acetylide can then react with electrophiles like alkyl halides or carbonyl compounds to form new carbon-carbon bonds. masterorganicchemistry.com
Coupling Reactions : The terminal alkyne is an excellent substrate for transition-metal-catalyzed coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a prominent example.
Hydration : In the presence of a mercury(II) catalyst in aqueous acid, the alkyne can be hydrated to form a methyl ketone via an enol intermediate.
Cycloaddition Reactions : Alkynes can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions, such as the copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles.
| Reaction Type | Reagent/Conditions | Functional Group Transformation |
| Hydrobromination | HBr (excess) | C≡CH → C(Br)₂-CH₃ |
| Acetylide Formation & Alkylation | 1. NaNH₂ 2. CH₃CH₂I | C≡CH → C≡C-CH₂CH₃ |
| Sonogashira Coupling | Ph-I, Pd(PPh₃)₄, CuI, Et₃N | C≡CH → C≡C-Ph |
| Hydration | H₂SO₄, H₂O, HgSO₄ | C≡CH → C(O)-CH₃ |
| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | C≡CH → 1,4-disubstituted 1,2,3-triazole |
Table 6: Representative Reactions of the Ethynyl Group.
Cycloaddition Reactions (e.g., Click Chemistry, Pauson-Khand Type Reactions)
The terminal alkyne of this compound is an ideal substrate for various cycloaddition reactions, which are powerful methods for ring formation.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and wide scope. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov For this compound, this reaction offers a straightforward pathway to conjugate the molecule with other molecular fragments, polymers, or biomolecules that have been appended with an azide group. mdpi.com The resulting triazole ring is stable and can act as a rigid linker. A ruthenium-catalyzed variant (RuAAC) can also be employed, which typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org
Pauson-Khand Type Reactions: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganicreactions.org This reaction is typically mediated by a metal-carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈). tcichemicals.comnrochemistry.com The terminal alkyne of this compound can readily participate in this transformation. The reaction is highly regioselective, with the larger substituent on the alkyne (the 2-pyridylcyclopentyl group) generally ending up adjacent to the newly formed carbonyl group in the cyclopentenone product. nrochemistry.com Both intermolecular and intramolecular versions of this reaction are well-established. organicreactions.org
Table 1: Representative Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| CuAAC Click Chemistry | This compound, Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate, aq. Solvent | 1,4-Disubstituted 1,2,3-Triazole |
| Pauson-Khand Reaction | This compound, Norbornene, CO | Co₂(CO)₈, Toluene, Heat | Fused Cyclopentenone |
Hydration and Hydroamination Reactions
The carbon-carbon triple bond can undergo addition reactions with water (hydration) and amines (hydroamination), typically requiring metal catalysis to proceed efficiently.
Hydration: The addition of water to a terminal alkyne can yield either a methyl ketone (following Markovnikov's rule) or an aldehyde (anti-Markovnikov addition). mdpi.com While traditional mercury(II)-catalyzed hydration gives the ketone, specific ruthenium and gold catalysts have been developed that can favor the formation of either the ketone or the aldehyde. mdpi.commdma.ch For this compound, selective hydration would provide access to either 1-(1-(pyridin-2-yl)cyclopentyl)ethan-1-one or 2-(1-(pyridin-2-yl)cyclopentyl)acetaldehyde.
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. It is an atom-economical method for synthesizing imines, enamines, and nitrogen-containing heterocycles. mdma.chacs.org The reaction can be catalyzed by a range of metals, including palladium, ruthenium, and gold. mdpi.comacs.orgacs.org The intermolecular hydroamination of this compound with a primary aniline, for instance, would typically yield an imine product following Markovnikov addition. acs.orgnih.gov
Table 2: Representative Hydration and Hydroamination Reactions
| Reaction Type | Reagents | Catalyst System | Expected Product | Regioselectivity |
|---|---|---|---|---|
| Hydration | Water | RuCpCl(PR₃)₂ | Aldehyde | Anti-Markovnikov |
| Hydration | Water | Au(I)/NHC Complex | Ketone | Markovnikov |
| Hydroamination | Aniline | Pd(II) Complex | Imine | Markovnikov |
Polymerization and Oligomerization Processes
Terminal alkynes containing a pyridine ring, such as 2-ethynylpyridine (B158538), are known to undergo polymerization to form conjugated polymers. sigmaaldrich.com These materials are of interest for their potential electronic and optical properties. The polymerization of this compound could theoretically be initiated by various catalysts, including transition metal complexes or anionic initiators, similar to related vinylpyridine monomers. rsc.orgresearchgate.net The resulting polymer would feature a polyacetylene backbone with pendant 1-(pyridin-2-yl)cyclopentyl groups. The bulky cyclopentyl group might influence the polymerization process and the final properties of the polymer, such as solubility and chain packing.
Cross-Coupling Reactions Involving the Terminal Alkyne
The presence of a terminal C(sp)-H bond makes this compound an excellent substrate for cross-coupling reactions, most notably the Sonogashira coupling.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (or triflate). wikipedia.orglibretexts.org It is a robust and widely used method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Coupling this compound with various aryl halides would produce a diverse library of disubstituted alkynes. However, cross-coupling reactions involving 2-substituted pyridine nucleophiles can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to and deactivate the palladium catalyst. nih.gov
Table 3: Representative Sonogashira Cross-Coupling Reaction
| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Aryl-substituted Alkyne |
| This compound | 3-Bromopyridine | Pd(PPh₃)₄, CuI | Diisopropylamine | Heteroaryl-substituted Alkyne |
Transformations Involving the Cyclopentyl Moiety
While the reactivity of the molecule is dominated by the alkyne and pyridine functionalities, the cyclopentyl ring is not entirely inert and can, in principle, undergo functionalization.
Cyclopentyl Ring Functionalization
Direct functionalization of the saturated cyclopentyl ring is challenging compared to reactions at the alkyne or pyridine sites. Such transformations would likely require forcing conditions and might lack selectivity. Potential, though un-reported for this specific molecule, reactions could include free-radical halogenation to introduce a handle for further modification. However, the presence of the pyridine and alkyne groups, which are also susceptible to radical conditions, would likely lead to complex product mixtures. More controlled functionalization would typically be achieved by starting with an already functionalized cyclopentyl precursor before the introduction of the pyridine and ethynyl groups.
Stereochemical Aspects of Cyclopentyl Transformations
The cyclopentyl ring in this compound is achiral. If a functionalization reaction were to introduce a new substituent onto the ring (at a position other than C1), a new stereocenter would be created. For example, halogenation at the C2 position would result in a pair of enantiomers. If the reaction created two new stereocenters, a mixture of diastereomers (cis and trans isomers) would be possible. Controlling the stereochemical outcome of such reactions would be a significant synthetic challenge, often requiring the use of chiral catalysts or auxiliaries. There is currently no specific literature detailing such stereoselective transformations on the this compound scaffold.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The unique structure of this compound, featuring both a nucleophilic pyridine ring and a reactive terminal alkyne, suggests its potential as a versatile building block in various MCRs for the synthesis of novel heterocyclic systems.
While a comprehensive search of the scientific literature did not yield specific studies detailing the direct participation of this compound in multi-component reactions, its structural motifs—a terminal alkyne and a pyridine ring—are known to be reactive partners in several classes of MCRs. Based on the established reactivity of similar 2-alkynylpyridines, the potential transformation pathways for this compound in MCRs can be postulated.
One of the most prominent MCRs for which this compound would be a suitable candidate is the A³ coupling reaction (aldehyde-alkyne-amine) . This three-component reaction typically involves the condensation of an aldehyde, an amine, and a terminal alkyne to furnish a propargylamine (B41283). In a hypothetical A³ coupling involving this compound, the terminal alkyne would react with an aldehyde and a primary or secondary amine in the presence of a suitable metal catalyst, such as copper or gold salts. The resulting propargylamine would incorporate the 2-(cyclopentylethynyl)pyridine (B1628200) scaffold, offering a straightforward route to molecules with potential applications in medicinal chemistry and materials science.
Another important class of MCRs where this compound could find application is in the synthesis of fused heterocyclic systems . The pyridine nitrogen and the ethynyl group can participate in cascade reactions with other components to construct polycyclic aromatic compounds. For instance, in the presence of a suitable coupling partner and catalyst, the alkyne could undergo an initial transformation, followed by an intramolecular cyclization involving the pyridine ring to form indolizine-type or other nitrogen-containing fused heterocycles.
Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions , represent another potential avenue for the derivatization of this compound, should it be functionalized with other reactive groups (e.g., a carboxylic acid or an amine). While the parent compound itself is not a direct substrate for classical Ugi or Passerini reactions, its derivatives could be employed to generate complex peptide-like structures or α-acyloxy carboxamides, respectively.
Due to the lack of specific experimental data in the reviewed literature, a data table of detailed research findings cannot be provided at this time.
Advanced Spectroscopic and Structural Elucidation Approaches for 2 1 Ethynylcyclopentyl Pyridine
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(1-ethynylcyclopentyl)pyridine, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopentyl group, and the ethynyl (B1212043) group are expected. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons at positions 3, 4, and 5 would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. umn.educhemicalbook.com The cyclopentyl protons would likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The ethynyl proton, if present, would resonate as a singlet around δ 2.0-3.0 ppm. chemicalbook.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 120-150 ppm, with the carbon atom at the 2-position, bonded to the cyclopentyl group, showing a distinct chemical shift. acs.orgrsc.org The quaternary carbon of the cyclopentyl ring attached to the pyridine and ethynyl groups would appear significantly downfield. The other cyclopentyl carbons would resonate in the aliphatic region (δ 25-45 ppm). The two sp-hybridized carbons of the ethynyl group would be observed in the range of δ 70-90 ppm. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.2-7.4 | ~122-124 |
| Pyridine H-4 | ~7.6-7.8 | ~136-138 |
| Pyridine H-5 | ~7.1-7.3 | ~121-123 |
| Pyridine H-6 | ~8.5-8.7 | ~149-151 |
| Cyclopentyl CH₂ | ~1.7-2.2 (multiplets) | ~25-40 |
| Ethynyl CH | ~2.5-2.8 (singlet) | ~70-75 (≡CH) |
| Pyridine C-2 | - | ~160-165 |
| Cyclopentyl C-1 | - | ~40-50 |
| Ethynyl C | - | ~80-85 (-C≡) |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Infrared and Raman Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. researchgate.net A weak to medium intensity band for the C≡C stretching vibration should appear in the region of 2100-2140 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl group would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. aps.org
Raman spectroscopy would provide complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. mdpi.com The symmetric breathing vibrations of the pyridine ring, usually found around 1000 cm⁻¹, are also characteristically strong in the Raman spectrum. spectrabase.comxmu.edu.cn
Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | ~3300 | Sharp, Weak (IR); Strong (Raman) |
| Aromatic C-H Stretch | >3000 | >3000 | Medium to Weak |
| Aliphatic C-H Stretch | <3000 | <3000 | Medium to Strong |
| C≡C Stretch | ~2120 | ~2120 | Weak (IR); Strong (Raman) |
| C=N, C=C Stretch (Pyridine) | 1400-1600 | 1400-1600 | Medium to Strong |
| Pyridine Ring Breathing | ~1000 | ~1000 | Medium (IR); Strong (Raman) |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂H₁₃N), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z value corresponding to its exact mass. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for 2-substituted pyridines involves the cleavage of the substituent. acs.org Therefore, the loss of the ethynyl group (C₂H) or the entire ethynylcyclopentyl group would be anticipated. Fragmentation of the cyclopentyl ring, such as the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, is also a plausible pathway. The pyridine ring itself can fragment, leading to characteristic ions. researchgate.net
X-ray Crystallography for Solid-State Structural Characterization
The analysis would reveal the relative orientation of the pyridine ring and the cyclopentyl group. It is expected that the cyclopentyl ring would adopt an envelope or twist conformation to minimize steric strain. The crystal packing would be determined by intermolecular interactions, which could include weak C-H···N hydrogen bonds and π-π stacking interactions between the pyridine rings of adjacent molecules. While no specific crystallographic data for this compound is currently available, studies on similar 2-substituted pyridine derivatives provide insights into potential packing motifs. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral forms)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. saschirality.org These techniques measure the differential absorption of left- and right-circularly polarized light. The molecule this compound, as named, is achiral because it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a circular dichroism spectrum.
Theoretical and Computational Investigations of 2 1 Ethynylcyclopentyl Pyridine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
While specific data for the title compound is scarce, studies on the closely related 2-ethynylpyridine (B158538) monomer have utilized quantum chemical calculations to accurately describe its skeletal structure. nih.gov These calculations, often performed using Density Functional Theory (DFT) methods like B3LYP, provide optimized geometric parameters that are in good agreement with experimental data from techniques like microwave spectroscopy. nih.govjocpr.com For instance, in a study of pyridine (B92270) and pentachloropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine bond lengths and angles. jocpr.com
The electronic structure of 2-(1-ethynylcyclopentyl)pyridine would be characterized by the interplay between the pyridine ring, the cyclopentyl group, and the ethynyl (B1212043) linker. The nitrogen atom in the pyridine ring introduces a significant dipole moment and acts as a hydrogen bond acceptor. nih.govnih.gov The ethynyl group, with its triple bond, is a region of high electron density and can participate in various chemical reactions. nih.gov The cyclopentyl group, being a saturated hydrocarbon ring, would primarily influence the steric environment around the ethynyl-pyridine core.
Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the molecule's frontier orbitals, which are key to understanding its reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's stability and electronic transitions. jocpr.com The molecular electrostatic potential (MESP) map would further illustrate the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. jocpr.com
Table 1: Representative Calculated Geometric Parameters for Pyridine (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C | 1.394 | |
| C-N | 1.338 | |
| C-H | 1.084 | |
| C-C-C: 118.5 | ||
| C-C-N: 123.9 | ||
| C-N-C: 116.7 |
Note: This table is illustrative and based on general data for pyridine. Specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the pathways and energetics of chemical reactions. researchgate.netsumitomo-chem.co.jprsc.org For this compound, DFT studies could elucidate the mechanisms of various potential reactions, such as cycloadditions, hydrogenations, or metal-catalyzed cross-coupling reactions.
DFT calculations can map out the potential energy surface of a reaction, identifying transition states (the energy barriers that must be overcome) and intermediates (stable species formed during the reaction). researchgate.netrsc.org This information is crucial for predicting reaction rates and understanding the factors that control the selectivity of a reaction (i.e., why one product is formed over another). rsc.orgrsc.org
For example, in the context of pyridine-containing molecules, DFT has been used to study the mechanism of acetylene (B1199291) hydrochlorination catalyzed by pyridine-based compounds. researchgate.net These studies calculate the energy profiles of the reaction, including the structures of intermediates and transition states. researchgate.net Similarly, DFT has been employed to understand the endo-selectivity of Diels-Alder reactions promoted by pyridines, revealing that hydrogen bonding interactions play a key role. rsc.org The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining accurate results and should be carefully validated against experimental data where possible. sumitomo-chem.co.jpnih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ethz.chbeilstein-journals.orgrsc.org For this compound, the key flexible points would be the bond connecting the cyclopentyl ring to the ethynyl group and the bond connecting the ethynyl group to the pyridine ring.
Computational methods, such as molecular mechanics and DFT, can be used to calculate the energy of different conformers and map out the potential energy landscape. ethz.chbeilstein-journals.org This landscape reveals the most stable conformations (energy minima) and the energy barriers between them. ethz.ch The relative populations of different conformers at a given temperature can then be estimated using the Boltzmann distribution.
Studies on similar flexible molecules, like those with benzyl (B1604629) groups or in lactones, have shown that even small energy differences (a few kcal/mol) can significantly influence the preferred conformation. ethz.chrsc.org In some cases, multiple conformations may coexist in equilibrium. rsc.org The presence of different conformers can have a significant impact on the molecule's physical and chemical properties, including its reactivity and how it interacts with other molecules. nih.gov For this compound, the orientation of the cyclopentyl ring relative to the planar pyridine ring would be a key conformational feature to investigate.
Spectroscopic Property Predictions and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful tool for structural elucidation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. For instance, in studies of 2-ethynylpyridine, the C≡C and C-H stretching vibrations of the ethynyl group are characteristic and their positions can be accurately predicted. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. These predictions can aid in the assignment of complex NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, corresponding to transitions between electronic energy levels. sumitomo-chem.co.jp The calculated maximum absorption wavelengths can be compared with experimental UV-Vis spectra. sumitomo-chem.co.jp The choice of functional is particularly important for accurate prediction of UV spectra. sumitomo-chem.co.jp
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.govucl.ac.uk These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic and intermolecular forces. nih.gov
For this compound, MD simulations could be used to study:
Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics. mdpi.com
Aggregation: The tendency of the molecules to self-associate in solution through intermolecular forces like hydrogen bonding and π-stacking. Studies on 2-ethynylpyridine have shown that it can form π-stacked dimers. nih.gov
Binding to a Target: If the molecule is being investigated for a specific application, such as a drug or a material, MD simulations can be used to model its binding to a receptor or a surface. mdpi.comnih.gov These simulations can provide insights into the binding mode, the key intermolecular interactions responsible for binding, and the binding affinity. mdpi.com
MD simulations can reveal the flexibility of different parts of the molecule and how it responds to perturbations in its environment. nih.gov By providing an atomistic-level view of molecular motion, MD simulations complement the static picture provided by quantum chemical calculations. ucl.ac.uk
Applications of 2 1 Ethynylcyclopentyl Pyridine in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Architectures
The bifunctional nature of 2-(1-Ethynylcyclopentyl)pyridine, possessing both a Lewis basic nitrogen atom within the pyridine (B92270) ring and a reactive terminal alkyne, theoretically positions it as a valuable building block for the construction of complex molecular architectures. The pyridine unit can act as a directing group or a coordination site for metal catalysts, while the ethynyl (B1212043) group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, no specific examples of its use in the synthesis of complex natural products or pharmaceutical intermediates have been reported in the literature.
Precursor in the Development of Functional Organic Materials
The development of functional organic materials often relies on the use of π-conjugated systems. While pyridine-containing polymers and supramolecular assemblies are widely studied, there is no specific data on the use of this compound in this context.
Conjugated Polymer Synthesis
The ethynyl group of this compound could potentially undergo polymerization through various methods, such as Ziegler-Natta or metathesis polymerization, to yield conjugated polymers. The resulting polymers would feature a pyridine unit in the side chain, which could influence the material's electronic properties, solubility, and ability to coordinate with metal ions. Research on the polymerization of 2-ethynylpyridine (B158538) has shown that such polymers can exhibit interesting optical and electronic properties. Current time information in Bangalore, IN.nih.gov However, the influence of the cyclopentyl group on the polymerization and properties of the resulting polymer from this compound has not been investigated.
Supramolecular Assembly Applications
The pyridine nitrogen of this compound can participate in hydrogen bonding or metal coordination to drive the formation of supramolecular structures. The ethynyl group could also be functionalized to introduce other recognition motifs. While the principles of supramolecular assembly using pyridine-based units are well-established, chemicalbook.com there are no published examples of supramolecular structures formed from this compound.
Utilization in Ligand Design for Catalysis
Pyridine-containing molecules are ubiquitous as ligands in both transition-metal catalysis and organocatalysis. pharmaguideline.comdovepress.com The specific steric and electronic properties of this compound could offer unique advantages in certain catalytic transformations.
Transition-Metal Catalysis
The pyridine nitrogen can coordinate to a variety of transition metals, and the resulting metal complexes could be employed as catalysts. The cyclopentyl group introduces specific steric bulk around the coordination site, which could influence the selectivity of the catalytic reaction. The ethynyl group could also serve as an anchor to immobilize the catalyst on a solid support. Despite the extensive use of pyridine-based ligands in catalysis, wikipedia.orgnih.gov no catalytic applications of this compound have been reported.
Structural Modifications and Analogues of 2 1 Ethynylcyclopentyl Pyridine
Systematic Variation of the Ethynyl (B1212043) Moiety
The terminal alkyne is a highly versatile functional group, amenable to a wide range of chemical transformations. These reactions allow for the extension of the carbon chain, the introduction of new functional groups, and the construction of more complex molecular architectures.
Another pivotal transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . vu.nlresearchgate.netacs.org This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. By reacting 2-(1-ethynylcyclopentyl)pyridine with a range of organic azides (R-N₃), a library of triazole-containing analogues can be synthesized. mdpi.com This strategy is particularly valuable for linking the parent molecule to other chemical entities, including biomolecules and polymers.
The ethynyl group can also undergo hydration reactions . In the presence of a suitable catalyst, such as a mercury(II) salt or various transition metal complexes (e.g., gold, ruthenium, platinum, palladium), water can be added across the triple bond. google.comuiowa.eduoregonstate.edu Markovnikov hydration of the terminal alkyne in this compound would yield the corresponding methyl ketone, 2-(1-acetylcyclopentyl)pyridine. Conversely, anti-Markovnikov hydration, often achieved with ruthenium-based catalysts, would produce the corresponding aldehyde. nih.gov
Furthermore, dimerization reactions of terminal alkynes, such as the Eglinton or Glaser couplings, can be employed. msu.edu These reactions, typically catalyzed by copper salts, would lead to the formation of a symmetrical diyne, linking two molecules of this compound. Rhodium-catalyzed dimerization can also lead to the formation of head-to-tail enynes. nih.gov
The following table summarizes potential variations of the ethynyl moiety:
| Reaction Type | Reagents | Product Class |
| Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) cocatalyst, base | Aryl-substituted alkynes |
| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 1,2,3-Triazoles |
| Markovnikov Hydration | H₂O, Hg²⁺ or other metal catalyst | Methyl ketones |
| Anti-Markovnikov Hydration | H₂O, Ru catalyst | Aldehydes |
| Eglinton/Glaser Coupling | Cu salt, base, oxidant | Symmetrical diynes |
| Rhodium-Catalyzed Dimerization | Rh catalyst, pyridine (B92270) | 1,3-Substituted enynes |
Derivatization of the Cyclopentyl Ring
The cyclopentyl ring offers opportunities for introducing substituents that can modulate the steric bulk and conformational flexibility of the molecule. Direct functionalization of the saturated carbocycle can be challenging but can be achieved through several methods.
Free-radical halogenation represents a classical approach to functionalize alkanes. wikipedia.orgchemistrysteps.com Under UV light or with a radical initiator, this compound could react with halogens (e.g., Cl₂, Br₂) to introduce a halogen atom onto the cyclopentyl ring. The regioselectivity of this reaction can be influenced by the stability of the resulting radical intermediates.
Oxidation of the cyclopentyl ring can also be envisioned. Strong oxidizing agents could potentially open the ring or lead to the formation of cyclopentanone (B42830) or cyclopentanol (B49286) derivatives, though controlling the selectivity of such reactions can be difficult. More controlled oxidation might be achieved using specific catalytic systems. For instance, the oxidation of alkyl groups attached to a pyridine ring to the corresponding carboxylic acids is a known transformation. google.com
More modern approaches, such as transition-metal-catalyzed C-H activation , offer powerful tools for the selective functionalization of C(sp³)-H bonds. acs.orgmdpi.comnih.gov Using a suitable directing group, potentially the pyridine nitrogen itself, a transition metal catalyst (e.g., palladium, rhodium) could selectively functionalize one of the C-H bonds of the cyclopentyl ring with various coupling partners. nih.gov This would allow for the introduction of aryl, alkyl, or other functional groups with high precision.
The table below outlines potential derivatizations of the cyclopentyl ring:
| Reaction Type | Reagents | Potential Product |
| Radical Halogenation | X₂ (X = Cl, Br), UV light or initiator | Halogenated cyclopentyl ring |
| Oxidation | Strong oxidizing agents | Cyclopentanone/ol derivatives or ring-opened products |
| C-H Activation/Arylation | Aryl halide, transition metal catalyst | Aryl-substituted cyclopentyl ring |
Pyridine Ring Substituent Effects on Chemical Behavior
Introducing substituents onto the pyridine ring can significantly alter the chemical behavior of this compound. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electron density of the entire molecule.
The pyridine nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. wikipedia.org Electron-donating groups (e.g., alkyl, alkoxy) will increase the electron density on the nitrogen, making it more basic and a better nucleophile for reactions like N-alkylation. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) will decrease the basicity of the nitrogen.
Substituents also direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring. The pyridine ring itself is electron-deficient compared to benzene (B151609) and is generally less reactive towards electrophilic substitution. wikipedia.orguoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions. The presence of activating, electron-donating groups can facilitate these reactions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. msu.eduuoanbar.edu.iq Electron-withdrawing substituents can further enhance the reactivity towards nucleophiles. For this compound, the existing substituent is at the 2-position. Introducing a good leaving group at the 4- or 6-position would provide a handle for introducing a wide variety of nucleophiles.
The electronic effects of pyridine substituents can also be transmitted to the ethynyl and cyclopentyl moieties, potentially influencing their reactivity in the reactions described in the preceding sections.
| Substituent Type | Position | Effect on Pyridine Nitrogen Basicity | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Electron-Donating (e.g., -CH₃, -OCH₃) | 3-, 4-, or 5- | Increase | Increase | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | 3-, 4-, or 5- | Decrease | Decrease | Increase |
Structure-Reactivity Relationship Studies in Related Derivatives
The systematic structural modifications outlined above are fundamental to establishing structure-reactivity relationships. By synthesizing a series of analogues and evaluating their chemical behavior, one can deduce how specific structural features influence reactivity.
For example, in the Sonogashira coupling of a halogenated analogue of this compound, the position and nature of the halogen on the pyridine ring would significantly impact the reaction rate. An electron-withdrawing group might activate the halide towards oxidative addition to the palladium catalyst, thereby accelerating the coupling reaction.
In the context of biological activity, which is beyond the scope of this chemical discussion but serves as a driving force for such studies, these modifications are crucial. For instance, in a study of 2-substituted 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as endothelin receptor antagonists, the introduction of different alkyl and amino groups at the 2-position of the core structure had a profound effect on the binding affinity and selectivity for different receptor subtypes. google.com This highlights how seemingly minor structural changes can lead to significant differences in chemical and biological properties.
By systematically varying the ethynyl, cyclopentyl, and substituted pyridine moieties of this compound, a comprehensive understanding of its chemical reactivity can be developed. This knowledge is essential for designing analogues with desired properties for various applications in chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Ethynylcyclopentyl)pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Sonogashira coupling to introduce the ethynyl group, performed under anhydrous conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide .
- Cyclopentyl group functionalization via nucleophilic substitution or Grignard reactions, requiring strict temperature control (−78°C to room temperature) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
- Yield optimization using Design of Experiments (DoE) to evaluate solvent, catalyst loading, and reaction time .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and cyclopentyl-ethynyl connectivity (e.g., ethynyl protons at δ 2.5–3.0 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- IR spectroscopy : Identification of alkyne C≡C stretches (~2100 cm⁻¹) and pyridine ring vibrations .
Q. What experimental designs are suitable for initial bioactivity screening of this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., halogenation of the pyridine ring) and compare bioactivity .
- Positive controls : Include cisplatin or doxorubicin to benchmark activity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use silica gel with polarity-adjusted solvents (e.g., dichloromethane/methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity assessment (>95%) .
Q. How should researchers assess the stability of this compound under varying conditions?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in synthetic yields of this compound derivatives?
- Methodological Answer :
- Mechanistic studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .
- Byproduct analysis : LC-MS to detect side products (e.g., homocoupled alkynes) and adjust catalyst systems .
- Scale-up optimization : Evaluate mixing efficiency and heat transfer in batch vs. flow reactors .
Q. What integrated approaches elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Computational docking : Use AutoDock Vina to predict binding to targets (e.g., kinases, DNA) .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. How should contradictory toxicity data for this compound be addressed during preclinical evaluation?
- Methodological Answer :
- In vitro hepatotoxicity assays : Use HepG2 cells with ALT/AST release measurements .
- Predictive modeling : Apply QSAR models (e.g., TOPKAT) to estimate LD₅₀ and prioritize in vivo testing .
- Metabolite screening : LC-HRMS to identify toxic metabolites (e.g., epoxides) .
Q. What strategies enhance the bioactivity of this compound through SAR optimization?
- Methodological Answer :
- Bioisosteric replacement : Substitute the ethynyl group with trifluoromethyl or cyano groups .
- Ring hybridization : Fuse imidazole or oxadiazole rings to improve target affinity .
- Prodrug design : Introduce hydrolyzable esters to enhance bioavailability .
Q. How can degradation pathways of this compound be analyzed to ensure formulation stability?
- Methodological Answer :
- Forced degradation studies : Expose to heat, light, and oxidizers (H₂O₂), then profile degradants via LC-MS .
- Isotope labeling : Use ¹³C-labeled analogs to track fragmentation patterns .
- Computational degradation prediction : Employ software like Zeneth (Lhasa Ltd.) to simulate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
